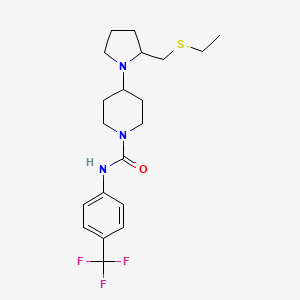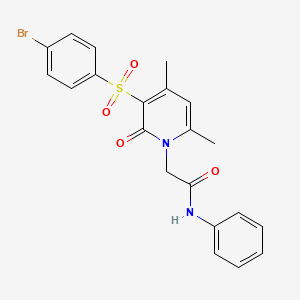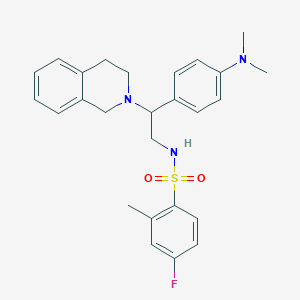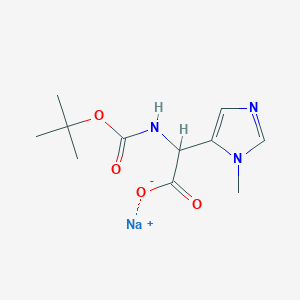
4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H28F3N3OS and its molecular weight is 415.52. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Novel Mycobacterium Tuberculosis GyrB Inhibitors A study by V. U. Jeankumar et al. (2013) discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, aimed at inhibiting Mycobacterium tuberculosis GyrB ATPase. Although not directly referencing the specific compound , this research contextually supports the exploration of similar structures for antimicrobial properties. Their promising compound demonstrated activity across several assays, highlighting the potential of such molecules in combating tuberculosis (Jeankumar et al., 2013).
Soluble Epoxide Hydrolase Inhibitors Discovery R. K. Thalji et al. (2013) identified piperidine-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. The study emphasizes the importance of the triazine heterocycle for potency and selectivity, showcasing the structural diversity and functionalization potential of piperidine derivatives in medicinal chemistry applications (Thalji et al., 2013).
Glycine Transporter 1 Inhibitor Development Shuji Yamamoto et al. (2016) described the development of a glycine transporter 1 inhibitor, presenting a different compound but underscoring the research interest in developing central nervous system-targeting drugs with structural motifs similar to the query compound. This study showcases the optimization process for CNS drug candidates, highlighting the relevance of piperidine derivatives in this domain (Yamamoto et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities Vinaya Kambappa et al. (2017) synthesized novel piperidine-carboxamide derivatives to evaluate their in vivo anti-angiogenesis and DNA cleavage abilities. Their findings suggest the potential of such compounds as anticancer agents, demonstrating significant activities in chick chorioallantoic membrane models and DNA binding/cleavage assays. This research highlights the therapeutic potential of piperidine derivatives in cancer treatment (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N3OS/c1-2-28-14-18-4-3-11-26(18)17-9-12-25(13-10-17)19(27)24-16-7-5-15(6-8-16)20(21,22)23/h5-8,17-18H,2-4,9-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZVTAHSCFEJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614730.png)
![ethyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2614732.png)




![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2614739.png)
![4-benzoyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614740.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2614743.png)
![2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide](/img/structure/B2614745.png)

